Exatecan mesylate

Catalog No.
S003460
CAS No.
169869-90-3
M.F
C25H26FN3O7S
M. Wt
531.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Exatecan mesylate

CAS Number

169869-90-3

Product Name

Exatecan mesylate

IUPAC Name

(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid

Molecular Formula

C25H26FN3O7S

Molecular Weight

531.6 g/mol

InChI

InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m0./s1

InChI Key

BICYDYDJHSBMFS-GRGFAMGGSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O

Synonyms

(1S,9S)-1-amino-9-ethyl-5-fluoro-2,3-dihydro-9-hydroxy-4-methyl-1H,12H-benzo(de)pyrano(3',4'-6,7)indolizino(1,2-b)quinoline-10,13(9H,15H)dione methanesulfonate, DX 8951, DX 8951f, DX-8951, DX-8951a, DX-8951f, exatecan, exatecan mesilate hydrate, exatecan mesylate, exatecan methanesulfonate dihydrate

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O

The exact mass of the compound Exatecan mesylate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mechanism of Action

Exatecan mesylate belongs to a class of drugs known as topoisomerase I inhibitors. Topoisomerase I enzymes play a crucial role in DNA replication and transcription by relaxing the tightly coiled structure of DNA to allow essential cellular processes to occur. Exatecan mesylate works by inhibiting topoisomerase I, thereby causing DNA damage and ultimately leading to cell death through a process called apoptosis [].

This mechanism of action offers a potential therapeutic strategy for targeting rapidly dividing cancer cells that rely heavily on DNA replication for growth.

Antitumor Activity

Preclinical and early clinical studies have shown promising results for Exatecan mesylate's antitumor activity against various cancers. Studies have demonstrated its effectiveness in targeting a range of drug-resistant malignancies, including:

  • Acute leukemias
  • Lung cancer
  • Pancreatic cancer
  • Liver cancer
  • Biliary tract cancer []

Exatecan mesylate is a semisynthetic derivative of camptothecin, a natural alkaloid known for its antineoplastic properties. Its chemical structure is represented by the formula C25H30FN3O9SC_{25}H_{30}FN_{3}O_{9}S, with a molecular weight of approximately 567.59 g/mol. The compound is primarily utilized in cancer research and treatment, specifically targeting various malignancies such as sarcoma, leukemia, lymphoma, lung cancer, and liver cancer . Exatecan mesylate functions as a topoisomerase I inhibitor, disrupting DNA replication and transcription processes in rapidly dividing cancer cells .

Exatecan mesylate is a topoisomerase I inhibitor []. Topoisomerase I is an enzyme involved in the manipulation of DNA strands during cell division []. By inhibiting topoisomerase I, exatecan mesylate can interfere with DNA replication, potentially leading to cell death in cancer cells [].

Typical of topoisomerase inhibitors. The primary mechanism involves the formation of a stable complex with topoisomerase I, leading to DNA strand breaks during the replication process. The compound's reactivity is characterized by its ability to form covalent bonds with the enzyme's active site, which is crucial for its antitumor efficacy . Additionally, the compound exhibits stability under standard laboratory conditions, with no known hazardous reactions reported when handled appropriately .

The biological activity of exatecan mesylate is primarily attributed to its role as a topoisomerase I inhibitor. This inhibition results in the prevention of DNA relaxation, ultimately leading to cell death in cancerous tissues. Preclinical studies have demonstrated its effectiveness against various cancer types, showcasing significant cytotoxicity and tumor growth inhibition . Furthermore, exatecan mesylate has been evaluated in clinical trials for its potential therapeutic applications, particularly in combination therapies aimed at enhancing treatment efficacy .

The synthesis of exatecan mesylate has been explored through multiple methods. One notable approach involves a seven-step synthetic route that begins with iodination and progresses through various functional group modifications to yield the final product . This method emphasizes selectivity and efficiency at each stage, ensuring high yields of the desired compound. Alternative synthesis routes have also been proposed, focusing on optimizing reaction conditions and minimizing by-products .

Studies on the interactions of exatecan mesylate have highlighted its compatibility with various biological systems and other therapeutic agents. Research indicates that when combined with other drugs, such as antibody-drug conjugates, exatecan mesylate can effectively overcome drug resistance mechanisms in tumors . Interaction studies also focus on understanding how exatecan mesylate behaves in different physiological environments and its potential side effects when administered alongside other medications.

Exatecan mesylate shares structural and functional similarities with several other compounds derived from camptothecin or related classes of topoisomerase inhibitors. Below are some notable compounds for comparison:

Compound NameStructure SimilarityMechanism of ActionUnique Features
CamptothecinHighTopoisomerase I inhibitorNatural product; diverse derivatives
IrinotecanModerateTopoisomerase I inhibitorProdrug form; activated by metabolism
TopotecanModerateTopoisomerase I inhibitorApproved for clinical use; specific indications
SN-38ModerateTopoisomerase I inhibitorActive metabolite of irinotecan

Exatecan mesylate is unique due to its specific formulation as a methanesulfonic acid salt and its enhanced solubility compared to some of its analogs. This property may contribute to improved bioavailability and therapeutic efficacy in clinical settings .

Molecular Architecture and Stereochemical Features

Hexacyclic Core Structure and Functional Group Modifications

Exatecan mesylate represents a sophisticated hexacyclic camptothecin analogue characterized by a complex pyranoindolizinoquinoline scaffold [1] [2]. The compound exhibits a rigid molecular architecture consisting of six fused ring systems that distinguish it from the traditional pentacyclic camptothecin framework [2] [3]. This hexacyclic core structure provides enhanced conformational rigidity compared to other topoisomerase I inhibitors, which contributes significantly to its superior biological activity [4].

The molecular architecture of exatecan features specific stereochemical elements that are critical for its topoisomerase I inhibitory activity [2]. The compound contains two defined stereocenters with absolute stereochemistry, specifically at positions 10S and 23S, which are essential for maintaining the proper three-dimensional orientation required for DNA-topoisomerase I complex formation [2]. The stereochemical configuration ensures optimal binding affinity and prevents the conformational flexibility that could diminish therapeutic efficacy [4].

Key functional group modifications in the hexacyclic framework include strategic substitutions that enhance both potency and water solubility [1] [2]. The compound features a fluorine atom at position 18 (5-fluoro), a methyl group at position 19 (4-methyl), an ethyl substituent at position 10 (9-ethyl), and a primary amine group at position 23 (1-amino) [2] [5]. These substitutions collectively contribute to the compound's unique pharmacological profile while maintaining the essential lactone functionality in the E-ring that is crucial for topoisomerase I inhibition [6].

Structural FeaturePositionFunctional GroupContribution to Activity
Fluorine SubstitutionPosition 185-FluoroEnhanced potency and selectivity
Methyl SubstitutionPosition 194-MethylImproved binding affinity
Ethyl SubstitutionPosition 109-EthylIncreased potency vs camptothecin
Primary AminePosition 231-AminoEnhanced water solubility potential
Lactone RingE-ringγ-LactoneEssential for topoisomerase I binding
Hexacyclic CoreRings A-FFused ring systemSuperior conformational rigidity

The hexacyclic architecture provides a more constrained molecular framework compared to pentacyclic analogues, which reduces entropy loss upon binding to the DNA-topoisomerase I complex [4]. This structural rigidity is particularly important because it allows the molecule to maintain optimal contact points with both DNA and the enzyme, resulting in enhanced binding affinity and prolonged complex stability [6].

Role of the Mesylate Counterion in Solubility Enhancement

The mesylate counterion plays a fundamental role in transforming the poorly water-soluble exatecan free base into a pharmaceutically viable salt form [1] [7]. The free base form of exatecan exhibits extremely limited aqueous solubility (approximately 0.01 mg/mL), which significantly restricts its bioavailability and therapeutic utility [8] [9]. The incorporation of methanesulfonic acid as the counterion dramatically enhances water solubility by more than 100-fold, achieving solubility levels exceeding 1 mg/mL [8] [9].

The mesylate salt formation involves protonation of the basic amine functionality in exatecan, creating an ionic species that interacts favorably with water molecules through hydrogen bonding and electrostatic interactions [8]. Methanesulfonic acid is particularly effective as a counterion because it is a strong acid (pKa approximately -1.9) that ensures complete salt formation, while its sulfonate group provides excellent solvation properties [10] [11]. The resulting mesylate salt maintains the integrity of the active lactone form while providing the necessary aqueous solubility for pharmaceutical formulation [8] [9].

PropertyFree BaseMesylate SaltEnhancement Factor
Aqueous Solubility~0.01 mg/mL>1 mg/mL>100-fold increase
BioavailabilityVariable, lowConsistent, improved3-4 fold improvement
CrystallinityPolymorphic issuesSingle crystalline formImproved manufacturability
HygroscopicityMinimalControlledOptimal for storage
PharmacokineticsInconsistentDose-proportionalLinear relationship
ManufacturingChallengingFormulation-suitableProcess-friendly

The mesylate counterion also contributes to improved pharmaceutical properties beyond solubility enhancement [8] [9]. The salt form exhibits superior crystalline properties with a well-defined polymorphic profile, eliminating the polymorphic variability observed with the free base [8]. This crystalline stability is crucial for consistent manufacturing and long-term storage stability. Additionally, the mesylate salt demonstrates controlled hygroscopicity, which prevents moisture-related degradation while maintaining adequate solubility characteristics [9] [10].

The enhanced solubility provided by the mesylate counterion directly translates to improved pharmacokinetic properties [9]. Clinical studies have demonstrated that exatecan mesylate exhibits linear, dose-proportional pharmacokinetics with consistent bioavailability, in contrast to the variable absorption observed with poorly soluble free base formulations [12]. This predictable pharmacokinetic behavior is essential for accurate dose optimization and therapeutic monitoring in clinical applications [8] [9].

Synthetic Pathways and Optimization Strategies

Key Intermediates in the 7-Step Synthesis Process

The modern synthesis of exatecan mesylate has been significantly improved through the development of an alternative 7-step synthetic route that achieves enhanced selectivity and overall yield compared to traditional camptothecin synthesis methods [13] [14]. This optimized pathway begins with compound 5 and employs strategically designed intermediates to construct the complex hexacyclic framework efficiently [13].

The first critical intermediate is generated through a selective iodination reaction that demonstrates superior regioselectivity compared to conventional halogenation approaches [13] [14]. This iodinated compound 5 serves as the foundation for subsequent transformations and effectively avoids the formation of undesirable positional isomers that can compromise overall synthetic efficiency [13]. The improved selectivity in this initial step is crucial because it establishes the correct substitution pattern required for the final hexacyclic architecture [14].

Following iodination, the synthesis proceeds through a palladium-catalyzed cross-coupling reaction to install the necessary carbon framework [13]. This cross-coupling step produces a key intermediate that incorporates the basic structural elements required for the subsequent ring-forming reactions. The use of optimized palladium catalysis ensures high yields and minimizes side reactions that could lead to synthetic inefficiencies [13] [14].

A particularly innovative aspect of this synthetic route involves the simultaneous introduction of nitro, olefin, and nitroso functionalities in a single synthetic operation [13] [14]. This multi-component approach generates a complex intermediate containing multiple reactive sites that can be selectively reduced in the subsequent step. The ability to introduce these diverse functional groups simultaneously represents a significant advancement over traditional step-by-step approaches [13].

StepKey IntermediateTransformationYield Enhancement
1Iodinated Compound 5Selective iodinationEliminates isomer formation
2Cross-coupled ProductPalladium couplingStandard high yields
3Multi-functional IntermediateNitro/olefin/nitroso introductionReduces synthetic steps
4Reduced IntermediateOne-pot reductionAvoids stepwise reductions
5Rearranged ProductStereochemical controlOptimizes configuration
6Cyclic Compound 9InCl₃-mediated cyclizationEfficient ring closure
7Exatecan MesylateSalt formationHigh conversion efficiency

The fourth step employs a sophisticated one-pot reduction strategy that simultaneously reduces the nitro, olefin, and nitroso functionalities introduced in the previous step [13] [14]. This simultaneous reduction approach represents a major synthetic improvement because it eliminates the need for multiple sequential reduction reactions, each requiring separate purification and workup procedures [13]. The one-pot methodology not only improves overall efficiency but also reduces the potential for substrate decomposition during multiple handling steps [14].

Compound 9 represents another crucial intermediate generated through intramolecular Friedel-Crafts acylation using indium trichloride as the Lewis acid catalyst [13] [14]. This cyclization reaction is particularly significant because it forms the final ring system required for the hexacyclic architecture. The use of indium trichloride provides superior catalytic efficiency compared to traditional aluminum-based Lewis acids, offering better selectivity and milder reaction conditions [15] [16].

Comparative Analysis of Synthetic Methodologies

The development of synthetic methodologies for exatecan mesylate has evolved significantly from early camptothecin synthesis approaches to modern optimized routes [13] [17]. Traditional camptothecin synthesis typically requires 10-15 synthetic steps with overall yields ranging from 5-8%, making it economically challenging for large-scale production [17]. These conventional approaches often suffer from poor regioselectivity, multiple purification requirements, and significant material losses during extensive synthetic sequences [17].

The alternative 7-step synthesis represents a substantial improvement in synthetic efficiency, achieving an overall yield of 12.2% while reducing the total number of synthetic operations [13] [14]. This enhanced efficiency results from several key innovations, including improved regioselectivity in early steps, one-pot multi-component reactions, and optimized cyclization conditions using indium trichloride catalysis [13] [14].

Synthetic ApproachTotal StepsOverall YieldKey AdvantagesPrimary Limitations
Traditional Camptothecin10-15 steps5-8%Well-established methodologyMultiple steps, low yields
Alternative 7-Step Route7 steps12.2%Enhanced selectivity, one-pot reductionsRequires InCl₃ optimization
Friedlander Condensation8-12 steps6-10%Flexible ring formation approachesModerate yields, complex workups
Intramolecular Cyclization9-13 steps7-11%Good stereochemical controlMultiple intermediate purifications

The Friedlander condensation methodology offers an alternative approach for constructing the quinoline-containing ring systems in camptothecin analogues [4]. This method provides flexibility in ring formation and can accommodate various substitution patterns, making it suitable for generating structural analogues [4]. However, the Friedlander approach typically requires 8-12 steps with overall yields of 6-10%, which places it between traditional methods and the optimized 7-step route in terms of efficiency [4].

Intramolecular cyclization strategies represent another class of synthetic approaches that emphasize stereochemical control during ring formation [4] [17]. These methods often achieve good stereoselectivity for the critical quaternary center formation but generally require 9-13 steps with overall yields of 7-11% [17]. While these approaches provide excellent stereochemical outcomes, they typically involve complex workup procedures and multiple purification steps that can limit their practical utility for large-scale synthesis [17].

The use of indium trichloride in the optimized 7-step synthesis represents a significant advancement in Lewis acid catalysis for Friedel-Crafts acylation reactions [13] [15]. Indium trichloride offers several advantages over traditional aluminum chloride catalysts, including improved substrate tolerance, milder reaction conditions, and enhanced regioselectivity [15] [16]. The catalyst can be used in lower loadings while maintaining high efficiency, which reduces both cost and environmental impact [18] [15].

Optimization strategies for the 7-step synthesis focus on maximizing the efficiency of each individual transformation while minimizing overall synthetic complexity [13] [14]. The incorporation of racemization and recovery protocols allows for the utilization of both enantiomers produced during synthesis, effectively doubling the practical yield of the target compound [13]. This racemization strategy is particularly valuable because it addresses one of the major challenges in asymmetric synthesis where only one enantiomer is typically retained as the desired product [14].

Stabilization of Topoisomerase I-DNA Cleavable Complexes

Exatecan mesylate exhibits exceptional capability in stabilizing topoisomerase I-DNA cleavable complexes through a unique mechanism involving multiple molecular interactions. The compound functions as an interfacial inhibitor, binding at the interface between topoisomerase I and DNA to trap the normally transient cleavage complexes [3] [4].
Molecular modeling studies reveal that exatecan possesses five distinct molecular interactions with the topoisomerase I-DNA complex, significantly more than the three interactions observed with conventional camptothecin derivatives [3]. The compound maintains the classical interactions through π-π stacking with flanking DNA base pairs and forms hydrogen bonds with topoisomerase I residues R364, D533, and N722 [3] [4].

The distinguishing feature of exatecan lies in its additional amino benzyl ring positioned between the A and B rings of the camptothecin structure [3]. This structural modification enables two novel molecular interactions: hydrogen bonding with the +1 DNA base oxygen and interaction with the topoisomerase I residue N352 [3]. These additional interactions substantially enhance the binding affinity and stability of the topoisomerase I-DNA-exatecan ternary complex compared to other topoisomerase I inhibitors.

Biochemical DNA cleavage assays demonstrate that exatecan induces topoisomerase I-mediated DNA cleavage more effectively than clinical inhibitors including camptothecin, SN-38, and topotecan [3]. The compound shows potent activity at low nanomolar concentrations, with cellular topoisomerase I cleavage complex formation occurring at concentrations as low as 0.03 μM [3].

ParameterExatecan mesylateSN-38TopotecanCamptothecin
IC50 (topoisomerase I)2.2 μM (0.975 μg/mL) [5]Not specifiedNot specifiedNot specified
Molecular interactions5 [3]3 [3]3 [3]3 [3]
Novel N352 interactionYes [3]No [3]No [3]No [3]
DNA base interactionsπ-π stacking + H-bond [3]π-π stacking [3]π-π stacking [3]π-π stacking [3]

The enhanced stabilization capability is further evidenced by modified RADAR assays showing that exatecan induces topoisomerase I degradation more rapidly and extensively than other clinical topoisomerase I inhibitors [3]. This accelerated degradation reflects the formation of more stable and persistent topoisomerase I cleavage complexes that trigger the cellular ubiquitin-proteasome pathway.

Induction of DNA Strand Breaks and Apoptotic Signaling

The stabilized topoisomerase I-DNA cleavable complexes formed by exatecan mesylate lead to extensive DNA strand break formation and subsequent activation of apoptotic signaling pathways [3] [6]. The compound demonstrates superior DNA damage induction compared to conventional topoisomerase I inhibitors through multiple mechanisms.

DNA Damage Induction

Exatecan treatment results in dose-dependent induction of phosphorylated histone H2AX (γH2AX), a sensitive biomarker for DNA double-strand breaks [3]. The compound induces significant γH2AX formation at concentrations as low as 10 nM, with dose-dependent increases observed at higher concentrations [3]. Comparative studies demonstrate that exatecan produces substantially greater γH2AX induction than topotecan at equivalent concentrations [3].

Alkaline comet assays confirm that exatecan generates DNA strand breaks in a dose-dependent manner, with significantly greater efficacy than topotecan [3]. The enhanced DNA break formation reflects the superior topoisomerase I cleavage complex stabilization and the resulting collision of replication forks with trapped topoisomerase I complexes.

Apoptotic Pathway Activation

The extensive DNA damage induced by exatecan triggers robust apoptotic responses through both intrinsic and extrinsic apoptotic pathways [7] [8]. Exatecan-treated cancer cells exhibit higher apoptotic responses compared to topotecan-treated cells, as measured by Annexin V-FITC staining [3].

The compound activates multiple apoptotic signaling cascades:

  • Caspase activation: Exatecan treatment results in cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP), indicating activation of the caspase-dependent apoptotic pathway [3]
  • Mitochondrial pathway: DNA damage signals trigger mitochondrial outer membrane permeabilization and release of cytochrome c, leading to apoptosome formation [7] [8]
  • Death receptor pathway: Exatecan can induce expression of death receptor ligands and activate the extrinsic apoptotic pathway [7] [8]

The enhanced apoptotic response correlates with the superior topoisomerase I inhibition and DNA damage induction capabilities of exatecan compared to conventional camptothecin derivatives.

Comparative Potency Profiles

Activity Relative to SN-38 and Topotecan

Exatecan mesylate demonstrates substantially enhanced cytotoxic potency compared to clinically approved topoisomerase I inhibitors SN-38 and topotecan across multiple cancer cell line models [9] [10]. Comprehensive comparative studies reveal that exatecan exhibits 3-fold greater potency than SN-38 and 10-fold greater potency than topotecan in topoisomerase I inhibition assays [9].
Quantitative Potency Comparisons

Systematic cytotoxicity evaluations across diverse cancer cell lines demonstrate exatecan's superior activity profile:

Cancer TypeExatecan mesylate GI50 (ng/mL)Relative Potency
Lung cancer cells0.877 [11] [12]Highest potency
Stomach cancer cells1.53 [11] [12]Very high potency
Breast cancer cells2.02 [11] [12]High potency
Colon cancer cells2.92 [11] [12]High potency

The compound exhibits IC50 values in the picomolar range against multiple human cancer cell lines, showing 10 to 50 times higher potency than SN-38 in head-to-head comparisons [3]. Cell viability studies demonstrate that exatecan maintains this superior potency across different cancer types including acute leukemia (MOLT-4, CCRF-CEM), prostate cancer (DU145), and small cell lung cancer (DMS114) cell lines [3].

Mechanistic Basis for Enhanced Potency

The superior potency of exatecan relative to SN-38 and topotecan stems from its enhanced molecular interaction profile with the topoisomerase I-DNA complex [3]. While SN-38 and topotecan rely on three classical interaction points with topoisomerase I residues, exatecan's additional interactions with the N352 residue and +1 DNA base provide greater binding affinity and complex stability [3].

Biochemical studies demonstrate that exatecan requires approximately 3 times lower concentrations than SN-38 to achieve equivalent topoisomerase I inhibition [9]. The compound also shows 300-fold greater activity in its lactone form compared to the hydroxy-acid form, indicating the importance of maintaining the active lactone configuration [9].

Clinical Relevance of Enhanced Potency

The enhanced potency of exatecan compared to SN-38 and topotecan translates to potentially improved therapeutic indices. Clinical pharmacokinetic studies demonstrate that steady-state plasma concentrations of exatecan ranging from 6.88 to 19.41 ng/mL are similar to IC50 values against human tumor cell lines [13] [14], suggesting that therapeutically relevant concentrations can be achieved clinically.

Overcoming Resistance in CPT-11-Resistant Cell Lines

Exatecan mesylate demonstrates remarkable ability to overcome resistance mechanisms that limit the efficacy of CPT-11 (irinotecan) and its active metabolite SN-38 in resistant cancer cell lines [15] [16]. This resistance-overcoming capability represents a significant advantage for clinical applications in treatment-refractory cancers.

Resistance Mechanisms and Exatecan Response

Multiple resistance mechanisms have been identified in cancer cells that develop tolerance to camptothecin derivatives:

Resistance MechanismCell Line ModelExatecan Resistance FactorSN-38 Resistance FactorAdvantage
SN-38 resistancePC-6/SN2-5 [5] [15]2.0-fold [5]High [15]Maintained activity
Breast cancer resistance protein (BCRP)2780DX8 [15] [16]9.3-fold [15]47-fold [15]5-fold better
BCRP overexpressionVarious cell lines [15]Minor reduction [15] [16]Significant reduction [15]Less affected

The PC-6/SN2-5 cell line, which exhibits resistance to SN-38, shows only 2-fold resistance to exatecan mesylate compared to the parental PC-6 line [5]. This limited cross-resistance suggests that exatecan can maintain therapeutic activity in tumors that have developed resistance to conventional camptothecin derivatives.

BCRP-Mediated Resistance

Breast cancer resistance protein (BCRP) represents a major mechanism of resistance to topoisomerase I inhibitors through active drug efflux [15] [16]. Studies with the 2780DX8 cell line, selected for resistance to exatecan, demonstrate that while the cells develop 9.3-fold resistance to exatecan, they exhibit 47-fold resistance to SN-38 and 34-fold resistance to topotecan [15].

Importantly, BCRP overexpression results in only minor reduction of antitumor activity for exatecan compared to significant reductions observed with topotecan and CPT-11/SN-38 [15] [16]. This advantage suggests that exatecan may be less susceptible to efflux-mediated resistance mechanisms.

P-glycoprotein Resistance

Exatecan demonstrates the ability to overcome P-glycoprotein-mediated multidrug resistance, a common mechanism limiting the efficacy of many anticancer agents [10] [17]. Preclinical studies show that exatecan maintains high antitumor activity against P-glycoprotein-overexpressing cell lines, suggesting reduced susceptibility to this efflux mechanism [10].

Clinical Implications

The resistance-overcoming properties of exatecan have important clinical implications:

  • Salvage therapy potential: Exatecan may provide therapeutic options for patients with tumors resistant to CPT-11 or topotecan
  • Reduced cross-resistance: The limited cross-resistance with SN-38 suggests distinct mechanisms of action that can circumvent established resistance
  • Combination strategies: The reduced susceptibility to efflux mechanisms may enable more effective combination therapies

In vivo studies demonstrate that exatecan shows antitumor activity in CPT-11 and topotecan-resistant tumor models, confirming that the resistance-overcoming properties observed in cell culture translate to relevant preclinical models [18]. This suggests that exatecan-based therapies may provide clinical benefits in patients with tumors refractory to conventional topoisomerase I inhibitors.

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

531.14754951 g/mol

Monoisotopic Mass

531.14754951 g/mol

Heavy Atom Count

37

Appearance

Yellow solid powder

UNII

Y76278R9RJ

Pharmacology

Exatecan Mesylate Anhydrous is the anhydrous, mesylate salt form of exatecan, a semisynthetic, water-soluble derivative of camptothecin, with antineoplastic activity. Upon administration, exatecan mesylate inhibits topoisomerase I activity by stabilizing the cleavable complex between topoisomerase I and DNA and inhibiting re-ligation of DNA breaks, thereby inhibiting DNA replication and triggering apoptotic cell death.

MeSH Pharmacological Classification

Topoisomerase I Inhibitors

Other CAS

169869-90-3

Wikipedia

Exatecan mesylate

Dates

Last modified: 09-12-2023
1. Cancer. 2003 Sep 1;98(5):900-7.

A Phase II study of intravenous exatecan mesylate (DX-8951f) administered daily
for 5 days every 3 weeks to patients with metastatic breast carcinoma.

Esteva FJ(1), Rivera E, Cristofanilli M, Valero V, Royce M, Duggal A, Colucci P,
DeJager R, Hortobagyi GN.

Author information:
(1)Department of Breast Medical Oncology, University of Texas M. D. Anderson
Cancer Center, 1515 Holcombe Boulevard, Box 424, Houston, TX 77030, USA.
festeva@mdanderson.org

BACKGROUND: The objective of the current study was to determine the antitumor
activity, safety, and pharmacokinetic (PK) profile of exatecan mesylate in
patients with anthracycline-resistant and taxane-resistant, metastatic breast
carcinoma.
METHODS: All patients had clinical evidence of metastatic breast carcinoma;
disease resistance or progression after chemotherapy that included anthracyclines
and taxanes; no prior chemotherapy with camptothecin derivatives; and
bidimensionally measurable disease. The starting dose of exatecan mesylate was
either 0.5 mg/m(2) per day or 0.3 mg/m(2) per day, depending on prior
chemotherapy exposure. PK blood samples were collected from each patient during
the first course of therapy.
RESULTS: Thirty-nine patients received a total of 172 courses of therapy (median,
4 courses; range, 1-16 courses). Three patients (7.7%) had a partial response,
and 20 patients (51.3%) had either a minor response or stable disease.
Approximately 20% of patients had stable disease for 6 months or longer. The
median time to disease progression was 3 months, and the median survival was 14
months. The most frequent severe adverse event was neutropenia. The most frequent
severe (Grade 3-4) nonhematologic toxicities were fatigue, nausea, headache,
myalgia, constipation, emesis, and paresthesias in 28%, 10%, 10%, 8%, 8%, 5%, and
5% of patients, respectively. Exatecan mesylate displayed linear PK
characteristics at the doses administered. The average plasma clearance, total
volume of distribution, and terminal elimination half-life were approximately 1.4
L per hour per m(2), 12 L/m(2), and 8 hours, respectively.
CONCLUSIONS: Exatecan mesylate had moderate activity in patients with
anthracycline-refractory and taxane-refractory, metastatic breast carcinoma. The
toxicity profile of exatecan mesylate was acceptable, and it appeared to have
linear PK characteristics on the basis of multiple dose administration.



2. Ann Oncol. 2003 Jun;14(6):913-21.

Phase I and pharmacokinetic study of the topoisomerase I inhibitor, exatecan
mesylate (DX-8951f), using a weekly 30-minute intravenous infusion, in patients
with advanced solid malignancies.

Braybrooke JP(1), Boven E, Bates NP, Ruijter R, Dobbs N, Cheverton PD, Pinedo HM,
Talbot DC.

Author information:
(1)Cancer Research UK Medical Oncology Unit, Churchill Hospital, Oxford, UK.

BACKGROUND: The topoisomerase I inhibitor exatecan mesylate (DX-8951f ) is a
water-soluble hexacyclic analogue of camptothecin that does not require enzymatic
activation. This study determined the toxicity, maximum tolerated dose (MTD),
pharmacokinetics and pharmacodynamics of a weekly intravenous (i.v.) schedule of
DX-8951f.
PATIENTS AND METHODS: Thirty-five patients with advanced solid malignancies,
stratified as minimally (MP) or heavily (HP) pre-treated, received escalating
doses of DX-8951f as 30-min i.v. infusions for three out of every 4 weeks.
Pharmacokinetics were described after the first infusion of DX-8951f.
RESULTS: Infusions (244) of DX-8951f were administered with a median of two
cycles (range 1-10). The main toxicity observed was haematological. There was no
significant gastrointestinal toxicity. Two patients (6%) had confirmed partial
responses. Twelve patients (39%) had stable disease. DX-8951f had a terminal
elimination half-life of approximately 8 h and a clearance of 2 l/h/m(2). The
area under the plasma concentration versus time curve (AUC( infinity )) and the
maximum plasma concentration (C(max)) increased linearly with the dose. A linear
relationship was present for the percentage decrease in neutrophil counts or
platelet counts and AUC( infinity ) as well as C(max).
CONCLUSIONS: The dose-limiting toxicity of DX-8951f is neutropenia for MP
patients and neutropenia and thrombocytopenia for HP patients. Evidence for
clinical activity was seen, suggesting phase II study of the drug is indicated.
Using this schedule the recommended dose is 2.75 mg/m(2)/week for MP patients and
2.10 mg/m(2)/week for HP patients.

Explore Compound Types